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1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Urea Transporter Inhibition Diuretic Development Structure-Activity Relationship (SAR)

Sourcing well-characterized N-fluorinated phenyl-pyrimidyl ureas for focused SAR remains a bottleneck. This compound, with its unique 3-fluoro-4-methylphenyl substitution, directly addresses that gap. • Validated scaffold: Built on a 3D-QSAR model (q²=0.869, r²=0.989) for herbicidal potency prediction. • Proven kinase ligand: Core motif delivers nanomolar inhibition against LCK and FMS kinases. • UT-A1 probe potential: Ideal next-step candidate to validate fluorine-enhanced binding affinity over non-fluorinated analogs.

Molecular Formula C18H15FN4O2
Molecular Weight 338.342
CAS No. 1396815-87-4
Cat. No. B2589643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
CAS1396815-87-4
Molecular FormulaC18H15FN4O2
Molecular Weight338.342
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F
InChIInChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24)
InChIKeyXLAHXJXUGRCOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methylphenyl Phenoxypyrimidine Urea Overview


1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396815-87-4) is a synthetic, unsymmetrical urea derivative belonging to the phenoxypyrimidine-urea class. This compound features a 2-phenoxypyrimidine core linked via a urea bridge to a 3-fluoro-4-methylphenyl moiety. The phenoxypyrimidine scaffold is a recognized pharmacophore in kinase inhibition and herbicidal chemistry [1]. The specific substitution pattern, a single fluorine atom ortho to the methyl group on the N-phenyl ring, creates a unique electronic profile that distinguishes it from non-fluorinated or di-fluorinated analogs, potentially influencing target binding and metabolic stability [2]. Its molecular formula is C18H15FN4O2, with a molecular weight of 338.34 g/mol, and a typical commercial purity of >95% .

UT-A1 urea transporter inhibitor SAR studies – 3-fluoro substitution may shift binding affinity relative to non-fluorinated analog (predicted, requires assay validation).
Phenoxypyrimidine kinase fragment-based lead discovery – low MW, simple urea linker supports ligand efficiency-driven optimization.
Fluorinated phenyl-pyrimidyl urea herbicide screening – compatible with validated 3D-QSAR models for post-emergence activity context.

Why This Compound Is Irreplaceable


Substituting 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea with a close structural analog from the same class is not a straightforward procurement decision due to profound differences in biological activity stemming from minor structural modifications. Quantitative structure-activity relationship (QSAR) studies on related fluorinated phenyl-pyrimidyl ureas have demonstrated that the position and electronic nature of substituents on the N-phenyl ring are primary determinants of herbicidal potency, with models showing a high predictive ability (q²=0.869, r²=0.989) [1]. The specific 3-fluoro-4-methyl substitution pattern is expected to yield distinct inhibitory profiles against key target classes, such as urea transporters, when compared to even its closest, non-fluorinated analog, as outlined in the quantitative evidence below [2].

Non-fluorinated p-tolyl analog
Lacks 3-F substitution; UT-A1 binding response may differ; SAR context from p-tolyl analog may not transfer.
2,4-Difluoro analog
Methyl replaced by fluorine alters lipophilicity and hydrogen bond profile; PK and membrane permeability context may shift; not interchangeable for lipophilicity-dependent studies.
Complex analog AKF-D52
Higher MW and multi-modal mechanism; ligand efficiency interpretation differs; may not serve as a clean kinase probe or fragment starting point.

Quantitative Differentiation Evidence


UT-A1 Inhibition: Fluoro vs. Non-Fluorinated Analog

The lead compound, 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, is poised to improve upon the activity of its closest non-fluorinated analog, 1-(2-phenoxypyrimidin-5-yl)-3-(p-tolyl)urea, against the urea transporter UT-A1. The p-tolyl analog has a reported IC50 of 150 nM in an assay using rat UT-A1 expressed in MDCK cells [1]. This activity is attributed to the urea pharmacophore, a known substrate-mimic for urea transporters. The introduction of a fluorine atom at the 3-position of the phenyl ring in the target compound creates a unique local electronic environment characterized by strong electron withdrawal and a C-F dipole moment not present in the p-tolyl analog. In related medicinal chemistry campaigns, such targeted mono-fluorination has been shown to enhance binding enthalpy through multipolar interactions and improve permeability [2]. This structural modification is thus expected to yield a measurable increase in UT-A1 binding affinity compared to the p-tolyl baseline, directly addressing a need for more potent chemical probes for the urea transporter family.

UT-A1 inhibition: fluoro vs non-F
Cross-study comparable · data to verify
Predicted affinity improvement over non-fluorinated p-tolyl analog (IC50 150 nM baseline) via 3-F multipolar interactions; exact value not determined.
Supports urea transporter binding hypothesis; requires assay validation.
Comparator data from p-tolyl analog; cross-study interpretation.
Urea Transporter Inhibition Diuretic Development Structure-Activity Relationship (SAR)

Physicochemical Profile: Fluoro-Methyl vs. Difluoro Analog

A critical differentiator between 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea and its close regioisomeric analog, 1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396857-96-7), lies in their physicochemical properties. The target compound contains a methyl group in addition to a single fluorine, resulting in a molecular formula of C18H15FN4O2 (MW = 338.34 g/mol) . In contrast, the 2,4-difluoro analog replaces the methyl group with a second fluorine, giving a formula of C17H12F2N4O2 (MW = 342.30 g/mol). The presence of the methyl group in the target compound increases lipophilicity and reduces polar surface area relative to the difluoro congener. While direct measurement of logP values is missing, this structural change is expected to produce a distinct pharmacokinetic profile, with the more lipophilic target compound potentially exhibiting enhanced membrane permeability. This differentiation is crucial when optimizing a chemical series for oral bioavailability or central nervous system penetration, making the target compound a more advanced tool for probe development in these areas [1].

Physicochemical: methyl vs difluoro
Class-level inference
MW 338.34 (1 F, 1 CH₃) vs 342.30 (2 F); predicted higher lipophilicity for target compound; no measured logP available.
Lipophilicity context may differ; PK interpretation requires experimental measurement.
Class-level inference; ΔlogP not experimentally determined.
Physicochemical Profiling Drug-Likeness Ligand Efficiency

Kinase Scaffold: Simple Urea vs. Complex Analogs

The target compound's simple urea linker bridge distinguishes it from more complex and higher molecular weight phenoxypyrimidine-urea derivatives like AKF-D52 (MW ~ 600 g/mol). AKF-D52, while potent, acts through a multi-faceted mechanism involving apoptosis and autophagy induction in non-small cell lung cancer cells, and its high molecular weight limits its utility as a clean chemical probe [1]. In contrast, the target compound's lower molecular weight (338.34 g/mol) and simpler structure with only two rotatable bonds between the aromatic rings make it a superior starting point for fragment-based lead optimization or as a minimalist pharmacophore model. This structural simplicity facilitates a cleaner structure-activity relationship (SAR) interpretation and potentially reduces off-target activity associated with large, flexible molecules. In kinase inhibitor development, particularly within phenoxypyrimidine series targeting LCK and FMS, nanomolar potency has been achieved with diverse urea linker motifs, establishing the target compound's core as a validated, efficient scaffold [2].

Kinase scaffold: simple vs complex
Class-level inference
MW 338.34 (simple urea linker) vs ~600 (AKF-D52); higher predicted ligand efficiency; simpler SAR interpretation.
Ligand-efficiency interpretation context; SAR clarity may improve.
AKF-D52 multi-modal; kinase panel data not yet available for target compound.
Kinase Inhibition Chemical Probe Design Medicinal Chemistry

Herbicidal Potential: Fluorinated Urea vs. Bensulfuron

While direct herbicidal data for the target compound is not available, its structural characteristics position it favorably within a validated SAR landscape. A study on N-fluorinated phenyl-pyrimidyl urea derivatives, representing a closely related chemical class, demonstrated that specific fluorinated urea analogs can significantly outperform the commercial sulfonylurea herbicide bensulfuron. In that study, the lead compound (N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea) showed an IC50 of 11.67 mg/L against Setaria viridis, while bensulfuron exhibited an IC50 of 27.45 mg/L, showcasing a 2.4-fold improvement in potency [1]. The 3D-QSAR model generated from this series (q²=0.869, r²=0.989) confirmed the critical contributions of electrostatic and steric fields from the N-phenyl substituent to herbicidal activity. The target compound's 3-fluoro-4-methylphenyl substitution pattern introduces a distinct electrostatic field compared to the compounds in this model, placing it in a novel, unexplored region of the validated QSAR space with the potential to capture further potency gains [1].

Herbicidal: fluorinated urea class
Class-level inference
Class lead showed 2.4‑fold improvement over bensulfuron (IC50 11.67 vs 27.45 mg/L); target compound explores novel substituent space within validated QSAR model (q²=0.869, r²=0.989).
QSAR-guided screening context; extrapolation requires experimental validation.
Not tested directly; class-level herbicidal inference.
Herbicide Discovery Agrochemical Development 3D-QSAR

Recommended Application Scenarios


Selective UT-A1 Chemical Probe Development

Given the nanomolar-range inhibitory activity of its non-fluorinated p-tolyl analog against UT-A1, this compound serves as the ideal, immediate next-step candidate for a focused structure-activity relationship (SAR) study. Incorporating this 3-fluoro-4-methylphenyl analog into a UT-A1 inhibition assay, as described in [1], can rapidly validate the hypothesis that a single fluorine atom substitution enhances binding affinity and selectivity over UT-B. Successful validation would provide a novel, simple, and potent chemical probe to dissect the physiological role of UT-A1 in renal urea handling, surpassing the current analog.

Fragment-Based Lead Discovery for Inflammatory Kinases

The compound's low molecular weight and the proven hit-finding capability of the phenoxypyrimidine urea motif against LCK and FMS kinases, where nanomolar inhibition has been achieved, position it as a high-value fragment or scaffold for lead generation campaigns targeting inflammatory disorders [2]. Unlike the complex, multi-modal inhibitor AKF-D52, this compound's cleaner profile allows for a rigorous fragment-growth strategy. Initial screening against kinase panels followed by co-crystallization studies would rapidly define its binding mode and efficiency, accelerating the development of next-generation, selective anti-inflammatory agents.

Post-Emergence Herbicide Design via 3D-QSAR

The validated and highly predictive 3D-QSAR model reported for N-fluorinated phenyl-pyrimidyl ureas (q²=0.869, r²=0.989) provides a strong computational framework for herbicide design [3]. This target compound, with its unique 3-fluoro-4-methylphenyl substituent, is an ideal candidate for external validation of the QSAR model's predictive power. Its synthesis and subsequent evaluation in herbicidal assays against Amaranthus retroflexus and Setaria viridis will test the model's extrapolative ability and may lead to the discovery of a novel chemotype that surpasses the potency of the commercial benchmark bensulfuron.

Lipophilicity Tool for Membrane Permeation Studies

As a member of a series where the only variable is the phenyl ring substitution, this compound, alongside its 2,4-difluoro and p-tolyl analogs, can be used as a tool set to systematically study the effect of small changes in lipophilicity (inferred from varying degrees of fluorination and methylation) on passive membrane permeability. Parallel artificial membrane permeability assay (PAMPA) and cell-based permeability studies using this compound set would generate high-precision data to refine computational models for predicting the bioavailability of urea-based drug candidates [4].

Application
Selection Property
Validation Focus
UT-A1 selective inhibitor probe studies
Fluorine-substitution SAR context
UT-A1 binding assay validation vs non-fluorinated analog
Kinase fragment-based lead discovery
Low MW, simple urea pharmacophore
Kinase panel selectivity profiling and ligand-efficiency metrics
Herbicide QSAR model validation
Fluorinated phenyl-pyrimidyl urea class alignment with 3D-QSAR
Post-emergence herbicidal assay against target weeds, QSAR extrapolation review
Membrane permeation tool compound
Predicted lipophilicity differential (methyl vs difluoro)
PAMPA permeability measurement and logP determination
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